molecular formula C15H30B2O4 B13936638 2,2'-(Propane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2,2'-(Propane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

Cat. No.: B13936638
M. Wt: 296.0 g/mol
InChI Key: PWWSFCPWEYELOH-UHFFFAOYSA-N
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Description

2,2’-(Propane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a boron-containing compound widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions. The compound’s structure features two dioxaborolane rings connected by a propane-1,1-diyl linker, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Propane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves the reaction of propane-1,1-diol with pinacolborane under anhydrous conditions. The reaction is usually carried out in the presence of a catalyst such as palladium or platinum to facilitate the formation of the dioxaborolane rings. The reaction conditions often include a temperature range of 50-100°C and an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of 2,2’-(Propane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

2,2’-(Propane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenated compounds for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the dioxaborolane rings .

Major Products

The major products formed from these reactions include boronic acids, borate esters, and borohydrides, which are valuable intermediates in organic synthesis .

Scientific Research Applications

2,2’-(Propane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-(Propane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) involves the interaction of its boron atoms with various molecular targets. The boron atoms can form reversible covalent bonds with nucleophiles, such as hydroxyl and amino groups, which allows the compound to participate in a wide range of chemical reactions. The dioxaborolane rings provide stability and enhance the reactivity of the boron atoms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(Propane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is unique due to its specific structural arrangement, which provides a balance between stability and reactivity. This makes it particularly useful in a variety of synthetic applications, where other similar compounds may not perform as effectively .

Properties

Molecular Formula

C15H30B2O4

Molecular Weight

296.0 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C15H30B2O4/c1-10-11(16-18-12(2,3)13(4,5)19-16)17-20-14(6,7)15(8,9)21-17/h11H,10H2,1-9H3

InChI Key

PWWSFCPWEYELOH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(B2OC(C(O2)(C)C)(C)C)CC

Origin of Product

United States

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